N'-methyl-N'-phenyl-2-(1-piperidinyl)acetohydrazide oxalate
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Overview
Description
“N’-methyl-N’-phenyl-2-(1-piperidinyl)acetohydrazide oxalate” is a chemical compound with the molecular formula C14H21N3O . It is also known as Phenampromid . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular weight of “N’-methyl-N’-phenyl-2-(1-piperidinyl)acetohydrazide oxalate” is 274.4011 . The IUPAC Standard InChIKey is DHTRHEVNFFZCNU-UHFFFAOYSA-N . Unfortunately, the specific 3D structure or 2D Mol file for this compound is not available in the searched resources.Physical and Chemical Properties Analysis
The specific physical and chemical properties of “N’-methyl-N’-phenyl-2-(1-piperidinyl)acetohydrazide oxalate” such as melting point, boiling point, and density are not available in the searched resources .Properties
IUPAC Name |
N'-methyl-N'-phenyl-2-piperidin-1-ylacetohydrazide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.C2H2O4/c1-16(13-8-4-2-5-9-13)15-14(18)12-17-10-6-3-7-11-17;3-1(4)2(5)6/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,15,18);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRHVRCULMFAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)NC(=O)CN2CCCCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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